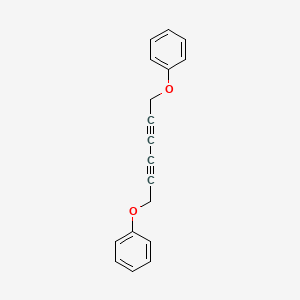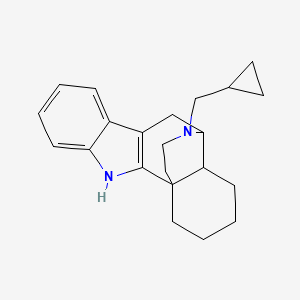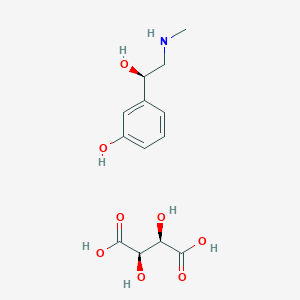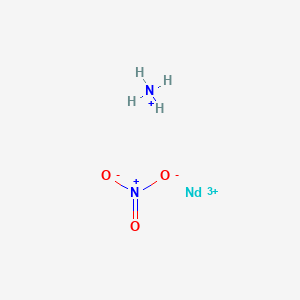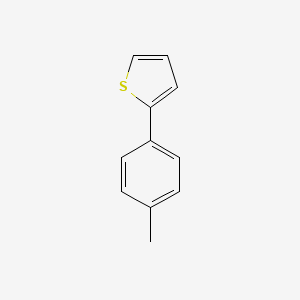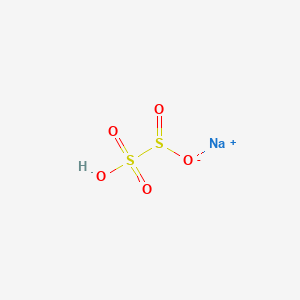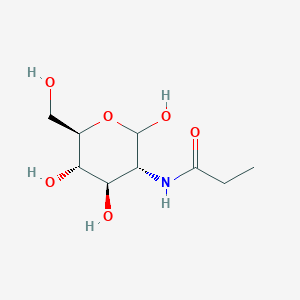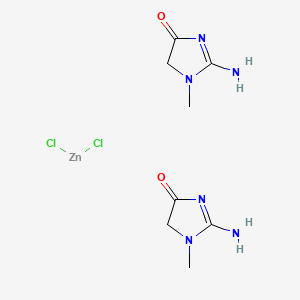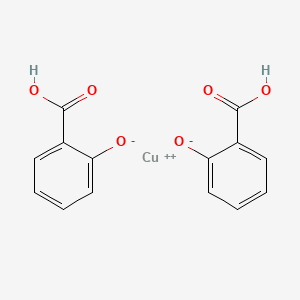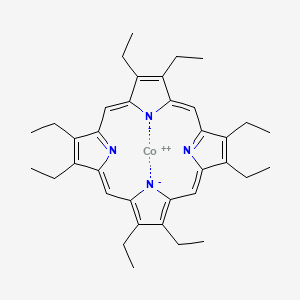
2,3,7,8,12,13,17,18-Octaetil-21H,23H-porfina cobalto(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to the porphyrin ring.
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is used in the preparation of thin films and nanomaterials for electronic and photonic applications.
Biochemistry: It serves as a model compound for studying the behavior of metalloporphyrins in biological systems.
Mecanismo De Acción
Target of Action
It is known that porphyrin compounds are often used in photodynamic therapy, where they target cancer cells when activated by light .
Mode of Action
Porphyrin compounds, in general, are known to interact with light in the presence of oxygen to produce reactive oxygen species (ROS) that can cause cell death .
Biochemical Pathways
In the context of photodynamic therapy, the generated ROS can induce apoptosis or necrosis in targeted cells .
Result of Action
In the context of photodynamic therapy, the generation of ros can lead to cell death .
Action Environment
The efficacy of porphyrin compounds in photodynamic therapy is known to be influenced by the presence of light and oxygen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with cobalt salts. One common method is to react the porphyrin with cobalt(II) acetate in a suitable solvent such as chloroform or dichloromethane under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can undergo various chemical reactions, including:
Substitution: Ligand substitution reactions can occur where the axial ligands on the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to cobalt(III) complexes, while reduction can regenerate the cobalt(II) state .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is unique due to its specific electronic properties and reactivity, which are influenced by the cobalt center and the octaethyl substitution pattern on the porphyrin ring. This makes it particularly effective in certain catalytic applications and as a model compound for studying metalloporphyrins .
Propiedades
IUPAC Name |
cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILRATIHXSICFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
